
5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo-substituted phenyl group and a methyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-methylbenzyl chloride with 3-methyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antifungal and antibacterial properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a tool in biological studies to understand the interactions of triazole-containing compounds with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens, thereby exerting its antifungal or antibacterial effects. The triazole ring is known to interact with heme iron in cytochrome P450 enzymes, which can lead to the inhibition of these enzymes and disruption of metabolic processes in pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(5-Bromo-2-methylphenyl)-3-methyl-1H-1,2,4-triazole include other triazole derivatives such as:
- 5-(4-Chlorophenyl)-3-methyl-1H-1,2,4-triazole
- 5-(4-Fluorophenyl)-3-methyl-1H-1,2,4-triazole
- 5-(4-Methylphenyl)-3-methyl-1H-1,2,4-triazole
These compounds share the triazole core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, making each unique in its applications and effects.
Eigenschaften
Molekularformel |
C10H10BrN3 |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
3-(5-bromo-2-methylphenyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3/c1-6-3-4-8(11)5-9(6)10-12-7(2)13-14-10/h3-5H,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
MYKVYFFNOVPYDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)C2=NNC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


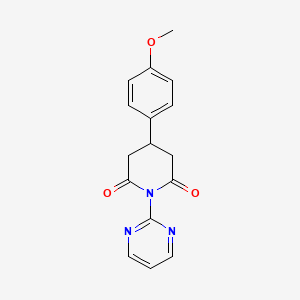
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
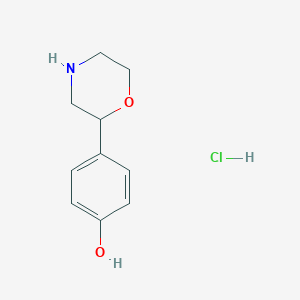
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
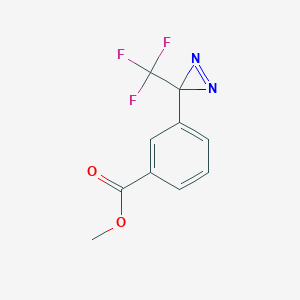
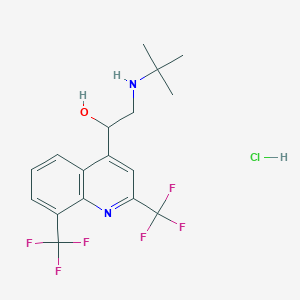

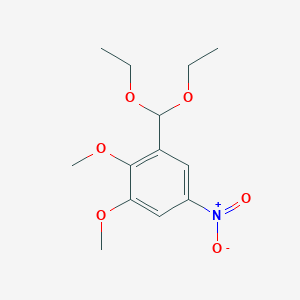
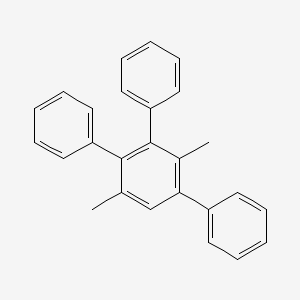
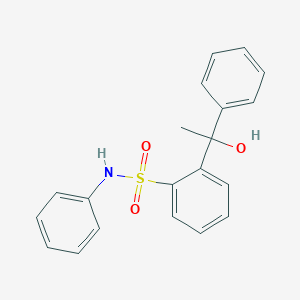

![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)

